molecular formula C9H15NO3 B13489318 (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid

(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid

Cat. No.: B13489318
M. Wt: 185.22 g/mol
InChI Key: KDYNQXLLPNDDMH-ZETCQYMHSA-N
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Description

(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing cyclopropane derivatives is through the addition of carbenes to alkenes . This reaction can be catalyzed by transition metals such as palladium or nickel, and it often requires specific conditions such as the presence of zinc powder and ethanol .

Industrial Production Methods

In an industrial setting, the production of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyclopropane ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the carboxamide and methylbutanoic acid groups.

    3-Methylbutanoic acid: Contains the methylbutanoic acid moiety but lacks the cyclopropane ring and carboxamide group.

Uniqueness

(S)-2-(cyclopropanecarboxamido)-3-methylbutanoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(2S)-2-(cyclopropanecarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C9H15NO3/c1-5(2)7(9(12)13)10-8(11)6-3-4-6/h5-7H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

KDYNQXLLPNDDMH-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CC1

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CC1

Origin of Product

United States

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